Mdepap

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

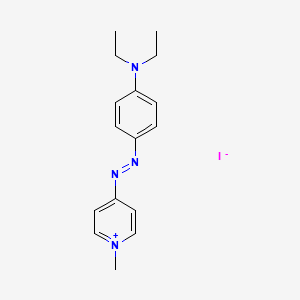

N,N-diethyl-4-[(1-methylpyridin-1-ium-4-yl)diazenyl]aniline;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N4.HI/c1-4-20(5-2)16-8-6-14(7-9-16)17-18-15-10-12-19(3)13-11-15;/h6-13H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXMWVQMHYGKQY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=[N+](C=C2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21IN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80559460 | |

| Record name | 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74920-80-2 | |

| Record name | 4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1-methylpyridin-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80559460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of MDPV?

An In-Depth Technical Guide to the Mechanism of Action of 3,4-Methylenedioxypyrovalerone (MDPV)

Executive Summary

3,4-Methylenedioxypyrovalerone (MDPV) is a potent synthetic cathinone that exerts its powerful psychostimulant effects primarily by acting as a high-affinity norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2][3] Its molecular mechanism is characterized by a potent and selective blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to a rapid and sustained increase in the extracellular concentrations of these catecholamines in the brain.[1][4][5] Unlike other cathinones such as mephedrone, MDPV does not act as a substrate for these transporters and does not induce neurotransmitter release.[1][6][7] This cocaine-like, purely inhibitory action, combined with a potency at the dopamine transporter that is approximately tenfold greater than cocaine, underlies its significant abuse potential and pronounced physiological and behavioral effects.[1][8][9] The pharmacological activity of racemic MDPV resides almost entirely in its (S)-enantiomer, which is significantly more potent at blocking DAT and NET than the (R)-enantiomer.[1][4][10]

Introduction: The Rise of a Pyrrolidinophenone

3,4-Methylenedioxypyrovalerone (MDPV) is a psychoactive substance of the substituted cathinone class, structurally distinguished by a pyrrolidine ring.[1][6] This structural feature is critical to its pharmacological profile. Initially synthesized in the 1960s, MDPV emerged as a prominent constituent in "bath salts" preparations in the early 2010s, drawing significant attention from the scientific and medical communities due to its potent stimulant effects and association with severe adverse events.[6][11] Understanding its mechanism of action is crucial for elucidating the basis of its abuse liability and for developing potential therapeutic interventions for toxicity and dependence. This guide provides a detailed technical overview of the molecular pharmacology of MDPV, the experimental methodologies used to characterize it, and the neurochemical consequences of its interaction with monoamine transporters.

Primary Mechanism of Action: High-Affinity Monoamine Transporter Blockade

The primary molecular targets of MDPV are the presynaptic plasma membrane transporters for dopamine (DAT) and norepinephrine (NET).[1][3] MDPV functions as a potent, non-substrate inhibitor at these sites, a mechanism analogous to that of cocaine but distinct from substrate-type releasers like amphetamine.[6][7][12]

-

Dopamine Transporter (DAT) Inhibition: MDPV exhibits very high affinity for DAT. By binding to the transporter, it blocks the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This inhibition leads to an accumulation of extracellular dopamine, particularly in reward-related brain circuits like the nucleus accumbens, which amplifies and prolongs dopaminergic signaling.[1][4][5] This sustained elevation of synaptic dopamine is the principal driver of MDPV's potent reinforcing and locomotor stimulant effects.[1]

-

Norepinephrine Transporter (NET) Inhibition: MDPV is also a potent inhibitor of NET, blocking the reuptake of norepinephrine. This action contributes to the compound's sympathomimetic effects, such as increased heart rate, blood pressure, and alertness.[5]

-

Serotonin Transporter (SERT) Activity: In stark contrast to its potent effects at DAT and NET, MDPV has very low affinity for the serotonin transporter (SERT).[1][6] Consequently, it is a very weak inhibitor of serotonin reuptake and does not significantly elevate extracellular serotonin levels.[1][4] This selectivity for catecholamine transporters over the serotonin transporter is a key feature distinguishing MDPV from other synthetic cathinones like mephedrone or methylone, which are non-selective and often act as serotonin-releasing agents.[1][6]

The mechanism of pure inhibition, rather than substrate-mediated release, has been definitively demonstrated through electrophysiological studies. In cells expressing human DAT (hDAT), MDPV, like cocaine, induces an outward hyperpolarizing current, characteristic of a non-substrate blocker. This is opposite to the inward depolarizing current produced by substrates like amphetamine or mephedrone.[1][7]

Stereoselectivity of Action

MDPV has a chiral center, and its pharmacological activity is highly stereoselective. The commercially available form is a racemic mixture of (S) and (R)-enantiomers. Studies have conclusively shown that the (S)-enantiomer is substantially more potent than the (R)-enantiomer.[1][4]

-

At the dopamine transporter, (S)-MDPV is between 100- and 200-fold more potent as a reuptake inhibitor than (R)-MDPV.[1][10]

-

At the norepinephrine transporter, (S)-MDPV is approximately 80-fold more potent than (R)-MDPV.[10]

This marked difference in potency means that the psychoactive and abuse-related effects of racemic MDPV are mediated almost exclusively by the (S)-enantiomer.[4][10]

Quantitative Pharmacodynamics

The potency of MDPV as a monoamine transporter inhibitor has been quantified using in vitro assays. The data consistently demonstrate its high potency and selectivity for DAT and NET.

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Ratio |

| MDPV | 4.0 ± 0.6 | 25.9 ± 5.6 | 3305 ± 485 | ~826 |

| Cocaine | 251 ± 41 | 421 ± 34 | 741 ± 140 | ~3 |

Table 1: In vitro uptake inhibition potencies (IC₅₀) of MDPV and Cocaine in rat brain synaptosomes. A lower IC₅₀ value indicates higher potency. The DAT/SERT ratio highlights the selectivity for the dopamine transporter over the serotonin transporter. Data adapted from Baumann et al. (2014).[6][13]

As shown in the table, MDPV is over 60 times more potent than cocaine at inhibiting dopamine uptake and demonstrates a vastly superior selectivity for DAT over SERT.[6][13] This high potency and selectivity are strongly correlated with its powerful psychostimulant and reinforcing effects.[14]

Experimental Methodologies for Mechanistic Elucidation

The characterization of MDPV's mechanism of action relies on a combination of established in vitro and in vivo pharmacological assays. These protocols provide a self-validating system for assessing a compound's interaction with monoamine transporters.

In Vitro Assays: Quantifying Transporter Interaction

A. Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a compound for a specific transporter protein. The principle is competitive displacement, where the unlabeled test compound (MDPV) competes with a known radiolabeled ligand for binding to transporters in prepared cell membranes or brain tissue.

Step-by-Step Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., rat striatum for DAT) or transporter-expressing cells in an ice-cold buffer.

-

Perform differential centrifugation to isolate the membrane fraction, which contains the transporter proteins.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.[15][16]

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound (MDPV).[17]

-

Include control wells: "Total Binding" (no competing compound) and "Non-Specific Binding" (a high concentration of a known inhibitor, like cocaine, to saturate all specific sites).[15]

-

Incubate the plate to allow the binding reaction to reach equilibrium.[15]

-

-

Separation and Counting:

-

Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter. This separates the membrane-bound radioligand from the unbound radioligand.[15][16]

-

Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[16]

-

-

Data Analysis:

-

Calculate "Specific Binding" by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of MDPV to generate a competition curve.

-

Use non-linear regression to determine the IC₅₀ value (the concentration of MDPV that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to the binding affinity constant (Ki) using the Cheng-Prusoff equation.[15]

-

B. Synaptosomal Uptake Inhibition Assays

This functional assay measures a compound's ability to block the transport of a neurotransmitter into nerve terminals (synaptosomes). It provides a measure of functional potency (IC₅₀) rather than just binding affinity.

Step-by-Step Protocol: [³H]Dopamine Uptake Inhibition Assay

-

Synaptosome Preparation:

-

Dissect and homogenize a specific brain region (e.g., rat striatum) in a sucrose buffer.

-

Centrifuge the homogenate to obtain a crude synaptosomal pellet.

-

Resuspend the synaptosomes in a Krebs-phosphate buffer.[6]

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosome suspension with varying concentrations of the test drug (MDPV) or vehicle.

-

To ensure selectivity for a single transporter (e.g., DAT), unlabeled blockers for other transporters (e.g., desipramine for NET) can be included.[6]

-

Initiate the uptake reaction by adding a low concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine).[6][17]

-

Allow the reaction to proceed for a short, defined period at a controlled temperature (e.g., 37°C).

-

-

Termination and Measurement:

-

Terminate the uptake by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer to trap the synaptosomes containing the internalized radiolabel.[18]

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine non-specific uptake from samples incubated at 0-4°C or in the presence of a saturating concentration of a known uptake blocker.

-

Plot the percentage of specific uptake inhibition versus the log concentration of MDPV.

-

Calculate the IC₅₀ value using non-linear regression.[18]

-

In Vivo Assay: Measuring Real-Time Neurochemical Effects

Intracranial Microdialysis

This "gold standard" technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, behaving animals, providing a direct link between drug administration and neurochemical changes.[19][20][21]

Step-by-Step Protocol: In Vivo Microdialysis in the Nucleus Accumbens

-

Surgical Implantation:

-

Anesthetize the subject animal (e.g., a rat).

-

Using stereotaxic surgery, implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens).

-

Allow the animal to recover from surgery for several days.

-

-

Probe Insertion and Perfusion:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain.[22]

-

Continuously perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[21]

-

Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane at the probe's tip and into the aCSF, which is then collected.[21][22]

-

-

Sample Collection and Drug Administration:

-

Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish stable neurotransmitter levels.

-

Administer MDPV (e.g., via intravenous or intraperitoneal injection).

-

Continue collecting dialysate samples to measure the drug-induced changes in extracellular dopamine and norepinephrine concentrations over time.[5]

-

-

Sample Analysis:

-

Data Analysis:

-

Quantify the concentration of each neurotransmitter in the samples.

-

Express the results as a percentage change from the pre-drug baseline levels.

-

Correlate the time course of neurochemical changes with any simultaneously measured behavioral effects (e.g., locomotor activity).

-

Metabolism and Metabolite Activity

MDPV is metabolized in the liver, primarily through O-demethylenation of the methylenedioxy group, followed by hydroxylation and O-methylation.[1][11] The main metabolites identified are 3,4-dihydroxypyrovalerone (3,4-catechol-PV) and 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV).[1] While 3,4-catechol-PV is a potent DAT blocker in vitro, it shows little activity when administered in vivo, likely due to poor blood-brain barrier penetration.[1] The major metabolite, 4-OH-3-MeO-PV, is weak at both DAT and NET.[1] Therefore, the acute psychoactive effects of MDPV are attributed almost entirely to the parent compound, not its metabolites.[1][4]

Conclusion

The mechanism of action of MDPV is that of a highly potent and selective norepinephrine-dopamine reuptake inhibitor. Its high affinity for DAT and NET, particularly the DAT, leads to a robust and sustained increase in synaptic catecholamine levels. This action is stereoselective, with the (S)-enantiomer being the primary active component. Unlike some related cathinones, MDPV is a pure transporter blocker and not a substrate-releaser. This distinct, cocaine-like mechanism, combined with a potency far exceeding that of cocaine, explains its profound stimulant, reinforcing, and abuse-related effects. The experimental methodologies outlined herein provide the foundational tools for quantifying these interactions and understanding the neurochemical basis of its pharmacological profile.

References

-

Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 16, 143–160. [Link]

-

American Addiction Centers. (2023). MDPV Mechanisms of Action: Neurochemical Effects of the Synthetic Cathinone. [Link]

-

Marusich, J. A., Antonazzo, K. R., Wiley, J. L., Blough, B. E., Partilla, J. S., & Baumann, M. H. (2014). Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology, 87, 206–213. [Link]

-

Laguna Treatment Center. (2025). MDPV Abuse: Effects, Withdrawal & Treatment. [Link]

-

Wikipedia. Methylenedioxypyrovalerone. [Link]

-

DEA Diversion Control Division. 3,4-Methylenedioxypyrovalerone (MDPV). [Link]

-

Kolanos, R., Partilla, J. S., Baumann, M. H., Hutsell, B. A., Banks, M. L., & Negus, S. S. (2015). Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats. ACS Chemical Neuroscience, 6(8), 1333–1339. [Link]

-

The Physiological Society. (2014). Bath salts interactions with the human dopamine transporter. [Link]

-

Gannon, B. M., Williamson, V. M., & Fantegrossi, W. E. (2018). Impacts of Self-Administered 3,4-Methylenedioxypyrovalerone (MDPV) Alone, and in Combination with Caffeine, on Recognition Memory and Striatal Monoamine Neurochemistry in Male Sprague Dawley Rats: Comparisons with Methamphetamine and Cocaine. International Journal of Molecular Sciences, 19(11), 3345. [Link]

-

Saha, K., et al. (2017). Atypical dopamine efflux caused by 3,4-methylenedioxypyrovalerone (MDPV) via the human dopamine transporter. Scientific Reports, 7, 43713. [Link]

-

The Physiological Society. (2019). Studies of monoamine transporter interactions with MDPV, a component of illicit “bath salts”. [Link]

-

Baumann, M. H., Partilla, J. S., & Lehner, K. R. (2020). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Semantic Scholar. [Link]

-

Chaurasiya, R. D., et al. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 7(7), 643–656. [Link]

-

Castells, G., et al. (2018). Effects of MDPV on Dopamine Transporter Regulation in Male Rats. Comparison With Cocaine. Psychopharmacology, 235(11), 3167–3180. [Link]

-

Kolanos, R., et al. (2015). Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats. Scilit. [Link]

-

Tomulet, A. T., et al. (2015). Methylenedioxypyrovalerone (MDPV) mimics cocaine in its physiological and behavioral effects but induces distinct changes in NAc glucose. Frontiers in Neuroscience, 9, 396. [Link]

-

Qu, T., et al. (2012). Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 70, 208–216. [Link]

-

Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

-

Anizan, S., et al. (2014). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. Drug Metabolism and Disposition, 42(6), 969–976. [Link]

-

Hirtzi, L., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 694. [Link]

-

NDEWS. (2014). Pharmacology of novel synthetic stimulants structurally related to the bath salts constituent MDPV. [Link]

-

ResearchGate. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. [Link]

-

VCU Scholars Compass. (2016). Structural Features Contributing to Methylenedioxypyrovalerone (MDPV) Analog Inhibition of the Human Dopamine Transporter. [Link]

-

Ungerstedt, U., & Hallström, A. (1987). In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. Life Sciences, 41(7), 861–864. [Link]

-

ResearchGate. Monoamine transporter and receptor binding affinities. [Link]

-

Buczynski/Gregus Lab. In Vivo Microdialysis. [Link]

-

Semantic Scholar. Monitoring extracellular norepinephrine in brain using in vivo microdialysis and HPLC-EC. [Link]

-

Gannon, B. M., et al. (2021). Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally related synthetic cathinones. Psychopharmacology, 238(2), 481–491. [Link]

-

Cameron, K. N., et al. (2018). Chapter 4. Electrophysiological Actions of Synthetic Cathinones on Monoamine Transporters. The FASEB Journal, 32(S1), lb395. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

-

Niello, M., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Molecular Psychiatry, 28(2), 856–866. [Link]

-

Legal-High-Inhaltsstoffe.de. (2014). 3,4-Methylenedioxypyrovalerone (MDPV). [Link]

-

IRIS. (2021). Single Exposure to the Cathinones MDPV and α-PVP Alters Molecular Markers of Neuroplasticity in the Adult Mouse Brain. [Link]

Sources

- 1. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. brainasap.com [brainasap.com]

- 5. Site Maintenance [test.deadiversion.usdoj.gov]

- 6. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. physoc.org [physoc.org]

- 8. lagunatreatment.com [lagunatreatment.com]

- 9. Frontiers | Methylenedioxypyrovalerone (MDPV) mimics cocaine in its physiological and behavioral effects but induces distinct changes in NAc glucose [frontiersin.org]

- 10. Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Studies of monoamine transporter interactions with MDPV, a component of illicit “bath salts” [morressier.com]

- 13. ndews.umd.edu [ndews.umd.edu]

- 14. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Effects of MDPV on dopamine transporter regulation in male rats. Comparison with cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. buczynski-gregus.com [buczynski-gregus.com]

- 22. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. semanticscholar.org [semanticscholar.org]

Pharmacological profile of 3,4-Methylenedioxypyrovalerone

An In-depth Technical Guide to the Pharmacological Profile of 3,4-Methylenedioxypyrovalerone (MDPV)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4-Methylenedioxypyrovalerone (MDPV) is a potent synthetic cathinone of the pyrrolidinophenone class, notorious for its powerful psychostimulant effects.[1][2] This guide provides a comprehensive technical overview of its pharmacological profile, intended for scientific professionals. MDPV's primary mechanism of action is the potent and selective inhibition of dopamine (DAT) and norepinephrine (NET) transporters, leading to a surge in synaptic concentrations of these catecholamines.[3][4] Unlike other cathinones such as mephedrone, MDPV functions as a pure reuptake inhibitor or "blocker" rather than a substrate-releaser, a mechanistic distinction that closely aligns its effects with those of cocaine, albeit with substantially higher potency.[5][6] The pharmacological activity is stereoselective, with the S(+)-isomer being significantly more potent than the R(-)-isomer.[1][7] It is rapidly absorbed and metabolized, primarily by hepatic enzymes, into key metabolites including 3,4-catechol-PV and 4-hydroxy-3-MeO-PV; however, the parent compound is principally responsible for its acute psychoactive effects.[3][8] This document details the molecular interactions, pharmacokinetic and pharmacodynamic properties, and established methodologies for the scientific investigation of MDPV.

Introduction

3,4-Methylenedioxypyrovalerone (MDPV) is a psychoactive substance structurally related to cathinone, the active alkaloid in the khat plant.[2] First synthesized in the 1960s, it emerged in the early 2000s as a prominent compound in "bath salt" preparations, products sold illicitly for their potent central nervous system (CNS) stimulant effects.[1][2] Chemically, MDPV is a member of the pyrrolidinophenone class, distinguished by a pyrrolidine ring, which confers a unique pharmacological profile compared to ring-substituted cathinones like mephedrone or methylone.[3][5] Its high abuse liability and association with severe adverse events, including psychosis, tachycardia, and death, led to its classification as a Schedule I controlled substance in the United States and other countries.[2][8] Understanding the detailed pharmacology of MDPV is critical for the development of diagnostic tools, treatment strategies for intoxication, and for informing public health and regulatory policy.

Molecular Mechanism of Action

Primary Target: Monoamine Transporters

The primary molecular targets of MDPV are the presynaptic plasma membrane transporters for the monoamine neurotransmitters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3][9] By binding to these transporters, MDPV impairs their function, which is to clear neurotransmitters from the synaptic cleft and terminate their signaling. The interaction of MDPV with these transporters is the foundation of its profound psychostimulant effects.

Receptor Binding and Transporter Inhibition Profile

MDPV is a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI).[10] Extensive in vitro studies using rat brain synaptosomes and human embryonic kidney (HEK) cells expressing human transporters have consistently demonstrated its high affinity and inhibitory potency at DAT and NET, with markedly weaker activity at SERT.[3][10][11] The potency of MDPV at DAT is approximately 10- to 50-fold greater than that of cocaine.[11][12] This potent dopaminergic activity is the primary driver of its reinforcing and addictive properties.[3][11] The significant disparity between its affinity for catecholamine transporters versus the serotonin transporter (a DAT/SERT inhibition ratio of up to 800) distinguishes it from empathogenic stimulants like MDMA.[11][13] Furthermore, studies have shown no significant affinity for a wide range of other G protein-coupled receptor subtypes, indicating a highly specific action on monoamine transporters.[3][9]

Table 1: Monoamine Transporter Inhibition Potency (IC₅₀) of MDPV

| Compound | DAT (nM) | NET (nM) | SERT (nM) | Data Source(s) |

|---|---|---|---|---|

| (±)-MDPV | 4.0 - 10 | 25.9 - 80 | 3305 - 3349 | [3][5][10] |

| S(+)-MDPV | 2.13 | ~15 | >10,000 | [7] |

| R(-)-MDPV | 382.80 | ~1200 | >10,000 | [7] |

| Cocaine | ~250 | ~350 | ~300 |[7] |

IC₅₀ values represent the concentration of the drug required to inhibit 50% of transporter activity. Values are approximate ranges compiled from multiple studies.

Stereoselectivity

MDPV possesses a chiral center, and the commercially available form is a racemic mixture of its S(+) and R(-) enantiomers. Research has definitively shown that the pharmacological activity is highly stereoselective. The S(+)-isomer is substantially more potent than the R(-)-isomer at inhibiting both DAT and NET, by approximately 80- to 200-fold.[7][14] Consequently, the psychoactive and abuse-related effects of racemic MDPV are predominantly attributed to the S(+) enantiomer.[1][3]

Functional Activity: Transporter Inhibition vs. Release

A critical aspect of MDPV's pharmacology is its function as a pure transporter inhibitor (a "blocker"), similar to cocaine, rather than a transporter substrate (a "releaser"), like amphetamine.[5][9] Due to its bulky pyrrolidine ring structure, MDPV can bind to the external face of the transporter protein, occluding the channel, but it is not translocated into the presynaptic neuron.[1] This prevents it from inducing non-vesicular, reverse transport of neurotransmitters. Electrophysiological studies have confirmed that while releasers like mephedrone induce DAT-mediated inward depolarizing currents, MDPV does not, which is characteristic of a blocker.[3] This mechanism means that the pharmacological effects of MDPV are dependent on endogenous, vesicle-mediated neurotransmitter release.[9]

Caption: MDPV blocks the dopamine transporter (DAT) on the presynaptic neuron.

Pharmacokinetics

Absorption and Distribution

Following administration, MDPV is rapidly absorbed and readily crosses the blood-brain barrier.[11][13] In rodent studies with subcutaneous administration, peak plasma concentrations (Tmax) are achieved within 10 to 30 minutes.[3][12][13] The rapid onset of action is consistent with user reports and contributes to its high abuse potential.[13]

Metabolism

MDPV undergoes extensive Phase I metabolism in the liver. The primary metabolic pathway involves the O-demethylenation of the methylenedioxy ring, catalyzed by cytochrome P450 enzymes (including CYP2D6, CYP2C19, and CYP1A2), to form 3,4-dihydroxypyrovalerone (3,4-catechol-PV).[3][10] This intermediate is then O-methylated by catechol-O-methyltransferase (COMT) to produce 4-hydroxy-3-methoxypyrovalerone (4-OH-3-MeO-PV).[3][10] These Phase I metabolites subsequently undergo Phase II conjugation to form sulfates and glucuronides before excretion.[15]

Caption: Primary metabolic pathway of MDPV via hepatic enzymes.

Relationship between Plasma Concentration and Effect

Pharmacokinetic-pharmacodynamic studies in rats have demonstrated a direct and positive correlation between plasma concentrations of the parent MDPV compound and its pharmacodynamic effects, such as locomotor stimulation.[3][8][12] Conversely, the primary metabolites, 3,4-catechol-PV and 4-OH-3-MeO-PV, do not appear to contribute significantly to the acute CNS stimulant effects.[3][16] Although 3,4-catechol-PV retains potent DAT inhibitory activity in vitro, it has little activity when administered in vivo, suggesting poor blood-brain barrier penetration or rapid peripheral metabolism.[3][8] Therefore, the parent drug is considered the primary active moiety.

Table 2: Pharmacokinetic Parameters of MDPV in Rats (0.5-2.0 mg/kg s.c.)

| Parameter | MDPV | 3,4-catechol-PV | 4-OH-3-MeO-PV | Data Source(s) |

|---|---|---|---|---|

| Tmax (min) | 12.9 - 20 | 188 - 240 | 188 - 240 | [3][12] |

| Cmax (µg/L) | 74.2 - 271.3 | 4.8 - 25.4 | 22.8 - 93.3 | [12] |

| Primary Correlate of Locomotor Activity | Positive | Negative / None | Negative / None |[3][8][12] |

Pharmacodynamics & In Vivo Effects

Central Nervous System Effects

MDPV is a powerful CNS stimulant. In rodents, it produces robust, dose-dependent increases in locomotor activity and stereotyped behaviors.[5][8][17] These effects are directly linked to its ability to elevate extracellular dopamine in key brain reward regions like the nucleus accumbens.[3][11] The potency of MDPV as a locomotor stimulant is more than tenfold that of cocaine.[8][12] In humans, subjective effects include euphoria, increased energy, alertness, and sociability.[2][4] However, high doses or prolonged use frequently lead to severe adverse psychiatric effects, including intense anxiety, paranoia, hallucinations, and a state of agitated psychosis that can be difficult to manage clinically.[4][10][18]

Cardiovascular and Other Systemic Effects

As a potent norepinephrine reuptake inhibitor, MDPV has strong sympathomimetic effects. Tachycardia (rapid heart rate) and hypertension (high blood pressure) are among the most commonly reported clinical effects in emergency department cases involving MDPV intoxication.[2][18] Other reported effects include hyperthermia, vasoconstriction, and sweating.[2][17] Severe toxicity can lead to rhabdomyolysis, myocardial infarction, seizures, and kidney failure.[6][18]

Methodologies for Pharmacological Evaluation

In Vitro Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol outlines a standard method to determine the potency (IC₅₀) of a compound like MDPV at inhibiting monoamine transporters expressed in a cellular model.

Objective: To quantify the inhibitory effect of MDPV on dopamine, norepinephrine, and serotonin uptake via their respective transporters (DAT, NET, SERT).

Materials:

-

HEK-293 cells stably transfected with human DAT, NET, or SERT.

-

Cell culture medium (e.g., DMEM), fetal bovine serum, antibiotics.

-

Assay buffer (e.g., Krebs-Ringer-HEPES).

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]norepinephrine, [³H]5-HT (serotonin).

-

MDPV and reference compounds (e.g., cocaine, GBR12909).

-

Scintillation vials and scintillation fluid.

-

Microplate reader or liquid scintillation counter.

Procedure:

-

Cell Culture: Culture the transfected HEK-293 cells in appropriate flasks until they reach 80-90% confluency.

-

Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Preparation of Solutions: Prepare serial dilutions of MDPV and reference compounds in assay buffer.

-

Pre-incubation: Wash the cell monolayers with assay buffer. Add the various concentrations of MDPV or reference compounds to the wells and pre-incubate for 10-20 minutes at room temperature or 37°C.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter ([³H]dopamine for DAT cells, etc.) to each well to initiate the uptake reaction. Incubate for a short period (e.g., 5-15 minutes) at the appropriate temperature. The short duration ensures measurement of the initial uptake rate.

-

Termination of Uptake: Rapidly terminate the assay by aspirating the medium and washing the cells multiple times with ice-cold assay buffer to remove extracellular radiolabel.

-

Cell Lysis and Counting: Lyse the cells (e.g., with 1% SDS). Transfer the lysate from each well into a scintillation vial containing scintillation fluid.

-

Data Analysis: Quantify the radioactivity in each vial using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of neurotransmitter taken up by the cells.

-

Calculation: Determine the percent inhibition for each MDPV concentration relative to control wells (no drug). Plot the percent inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Analytical Protocol: Quantification of MDPV in Plasma by LC-MS/MS

This protocol describes a typical workflow for the sensitive and specific quantification of MDPV and its metabolites from a biological matrix.

Objective: To accurately measure the concentration of MDPV and its primary metabolites in plasma samples.

Materials:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system (e.g., Triple Quadrupole).

-

Analytical column (e.g., C18).

-

Plasma samples (human or rat).

-

Internal standard (e.g., MDPV-d8).

-

Acetonitrile, methanol, formic acid.

-

Protein precipitation plates or centrifuge tubes.

Procedure:

-

Sample Preparation:

-

Thaw plasma samples and vortex.

-

To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

-

Extraction: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation using a gradient elution on the C18 column.

-

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for MDPV, its metabolites, and the internal standard are monitored for high selectivity.[19]

-

-

Quantification:

-

Generate a calibration curve by spiking blank plasma with known concentrations of MDPV and its metabolites and processing them alongside the unknown samples.

-

The concentration of MDPV in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Caption: Experimental workflow for MDPV analysis in plasma by LC-MS/MS.

Conclusion

The pharmacological profile of 3,4-Methylenedioxypyrovalerone is characterized by its action as a highly potent, stereoselective, and catecholamine-selective monoamine transporter blocker. Its rapid pharmacokinetics and profound impact on dopamine and norepinephrine signaling underpin its intense stimulant effects and high abuse liability. The distinction of MDPV as a pure reuptake inhibitor, rather than a releaser, is a key determinant of its pharmacological and toxicological properties. A thorough understanding of these mechanisms, supported by robust in vitro and in vivo methodologies, is essential for the scientific, clinical, and forensic communities addressing the ongoing challenges posed by synthetic cathinones.

References

- Gunderson, E. W., et al. (2023). MDPV Mechanisms of Action: Neurochemical Effects of the Synthetic Cathinone. Current Topics in Behavioral Neurosciences.

-

Fantegrossi, W. E., et al. (2013). In vivo effects of abused 'bath salt' constituent 3,4-methylenedioxypyrovalerone (MDPV) in mice: drug discrimination, thermoregulation, and locomotor activity. Neuropsychopharmacology, 38(4), 563–573. [Link]

-

Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. In The Effects of Drug Abuse on the Human Nervous System (pp. 131-150). Academic Press. [Link]

-

Marusich, J. A., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology, 87, 206–213. [Link]

-

Wikipedia contributors. (2023). Methylenedioxypyrovalerone. Wikipedia, The Free Encyclopedia. [Link]

-

Anizan, S., et al. (2016). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. Addiction Biology, 21(2), 339–347. [Link]

-

DEA Diversion Control Division. (n.d.). 3,4-Methylenedioxypyrovalerone (MDPV). Drug & Chemical Evaluation Section. [Link]

-

PsychonautWiki contributors. (n.d.). MDPV. PsychonautWiki. [Link]

-

Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. ResearchGate. [Link]

-

Horsley, R. R., et al. (2018). Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat. Frontiers in Pharmacology, 9, 353. [Link]

-

Gregg, R. A., et al. (2015). Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats. ACS Chemical Neuroscience, 6(5), 773–779. [Link]

-

Gregg, R. A., et al. (2015). Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats. Scilit. [Link]

-

Horsley, R. R., et al. (2018). Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat. Frontiers Media S.A.[Link]

-

Anizan, S., et al. (2014). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: Relationship to pharmacodynamic effects. ResearchGate. [Link]

-

Wivell, W. A., et al. (2014). Acute Methylenedioxypyrovalerone Toxicity. Journal of Medical Toxicology, 11(1), 55–60. [Link]

-

Agilent Technologies. (2012). A Triple Quadrupole LC/MS/MS Method for Quantitative Analysis of Methylenedioxypyrovalerone (MDPV) and Mephedrone, Common Components of “Bath Salts” in Urine. Agilent Technologies, Inc.[Link]

-

Concheiro, M., et al. (2014). 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry. Journal of Chromatography A, 1358, 90–97. [Link]

-

Laguna Treatment Center. (2025). MDPV Abuse: Effects, Withdrawal & Treatment. Laguna Treatment Center. [Link]

-

Baumann, M. H., et al. (2014). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 1-21. [Link]

-

Adamowicz, P., et al. (2013). Analysis of MDPV in Blood—Determination and Interpretation. Journal of Analytical Toxicology, 37(5), 275–281. [Link]

Sources

- 1. brainasap.com [brainasap.com]

- 2. Site Maintenance [test.deadiversion.usdoj.gov]

- 3. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.psychonautwiki.org [m.psychonautwiki.org]

- 5. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lagunatreatment.com [lagunatreatment.com]

- 7. Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]

- 11. Frontiers | Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

- 15. 3,4-Methylenedioxypyrovalerone (MDPV) and metabolites quantification in human and rat plasma by liquid chromatography-high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vivo effects of abused 'bath salt' constituent 3,4-methylenedioxypyrovalerone (MDPV) in mice: drug discrimination, thermoregulation, and locomotor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Acute Methylenedioxypyrovalerone Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

Neurochemical basis of MDPV's psychoactive effects

An In-depth Technical Guide to the Neurochemical Basis of 3,4-Methylenedioxypyrovalerone (MDPV)'s Psychoactive Effects

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Methylenedioxypyrovalerone (MDPV) is a potent synthetic cathinone that emerged as a significant compound of interest within the scientific and medical communities due to its powerful psychoactive effects and high potential for abuse. This guide provides a comprehensive technical overview of the neurochemical underpinnings of MDPV's activity. We will explore its primary mechanism of action as a potent monoamine transporter blocker, its selectivity for catecholamine systems, and the downstream signaling events that precipitate its distinct stimulant properties. This document synthesizes findings from key in vitro and in vivo studies to offer a detailed understanding of MDPV's pharmacology, complete with experimental protocols and data to support the mechanistic claims.

Introduction: The Rise of a Potent Psychostimulant

MDPV is a synthetic derivative of cathinone, the psychoactive alkaloid found in the khat plant (Catha edulis).[1] Structurally, it is a member of the pyrrolidinophenone class, a chemical distinction that is critical to its mechanism of action.[1][2] Unlike other synthetic cathinones such as mephedrone or methylone, which act as transporter substrates to induce neurotransmitter release, MDPV functions as a high-affinity reuptake inhibitor, or blocker, at dopamine and norepinephrine transporters.[1][3][4] This pharmacological profile aligns it more closely with cocaine, though with significantly greater potency.[5][6] The profound stimulant, euphoric, and reinforcing effects reported by users, as well as the severe adverse events including psychosis, agitation, and sympathomimetic toxicity, are directly attributable to its potent and selective interaction with the brain's catecholamine systems.[7][8]

Core Mechanism: High-Affinity Blockade of Monoamine Transporters

The primary molecular targets of MDPV are the presynaptic plasma membrane transporters for dopamine (DAT) and norepinephrine (NET).[2][9] Its interaction with the serotonin transporter (SERT) is significantly weaker, establishing MDPV as a selective norepinephrine-dopamine reuptake inhibitor (NDRI).[2][5][10]

Transporter Binding Affinity and Potency

In vitro binding assays have consistently demonstrated MDPV's high affinity for both DAT and NET. It is a more potent inhibitor of dopamine and norepinephrine uptake than cocaine.[5] The potency of MDPV is stereoselective, with the S-enantiomer being substantially more potent at blocking DAT than the R-enantiomer.[2][11][12][13] Consequently, the S-isomer is responsible for the majority of the drug's psychoactive effects.[2][11]

The bulky pyrrolidine ring in MDPV's structure is thought to prevent it from being a substrate for the transporters; instead of being transported into the neuron to trigger neurotransmitter release, it binds to the transporter protein and physically occludes the reuptake of dopamine and norepinephrine from the synaptic cleft.[11][14] This blockade leads to a rapid and sustained elevation of extracellular catecholamine concentrations.[2][5]

Table 1: Comparative in vitro Potency of MDPV and Cocaine at Monoamine Transporters

| Compound | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Selectivity Ratio |

| MDPV | 4.1[5] | 26[5] | 3349[5] | ~817 |

| Cocaine | ~130-461[15] | ~250-378[15] | ~300-494[15] | ~1-2 |

IC₅₀ values represent the concentration of the drug required to inhibit 50% of transporter activity. Data compiled from studies using rat brain synaptosomes.

Visualizing the Mechanism of Action

The distinct mechanisms of a transporter substrate (like amphetamine) versus a transporter blocker (like MDPV) are crucial to understanding their differing neurochemical effects.

Caption: MDPV blocks the dopamine transporter (DAT), preventing dopamine reuptake.

In Vivo Consequences: Altered Neurotransmitter Dynamics

The potent in vitro activity of MDPV translates to significant alterations in brain neurochemistry in living organisms. In vivo microdialysis is a cornerstone technique for measuring these changes in real-time within specific brain regions.

Dopamine and Norepinephrine Elevation

Administration of MDPV in rodents leads to a robust and dose-dependent increase in extracellular dopamine in key brain regions associated with reward and motivation, such as the nucleus accumbens.[2][11][16] This elevation in dopamine is significantly more pronounced and sustained compared to that induced by cocaine at equipotent behavioral doses.[5][17] Similarly, extracellular norepinephrine levels are also elevated. Crucially, and in line with its in vitro profile, MDPV does not cause a significant increase in extracellular serotonin.[2][11] This selective action on catecholamines is a defining feature of MDPV's pharmacology and distinguishes it from non-selective releasing agents like MDMA or mephedrone.[2]

The lack of serotonergic activity may contribute to the predominantly stimulant and reinforcing effects of MDPV, without the empathogenic or psychedelic qualities associated with serotonin-releasing drugs.[2] Furthermore, the absence of a serotonin surge may unmask the full locomotor-activating and reinforcing potential of the elevated dopamine levels.[2]

Downstream Receptor Activation

The accumulation of synaptic dopamine and norepinephrine leads to enhanced activation of postsynaptic dopamine and adrenergic receptors. The behavioral effects of MDPV, such as increased locomotor activity and stereotypy, are mediated by the activation of dopamine receptors.[7] Studies using dopamine receptor antagonists have shown that the stimulant effects of MDPV can be blocked, confirming the critical role of downstream dopamine receptor signaling.[7][18] Specifically, the discriminative stimulus effects of MDPV appear to be mediated primarily through the activation of D2 and/or D3 dopamine receptors.[19]

Caption: Downstream signaling cascade following MDPV administration.

Key Experimental Methodologies

The characterization of MDPV's neurochemical profile relies on a suite of established experimental techniques. The following protocols provide a framework for the in vitro and in vivo assessment of novel psychoactive compounds.

In Vitro Protocol: Synaptosome Uptake Inhibition Assay

This assay measures a compound's ability to inhibit the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

Objective: To determine the IC₅₀ values of a test compound (e.g., MDPV) at DAT, NET, and SERT.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rodents via differential centrifugation of brain homogenates.

-

Pre-incubation: Aliquots of the synaptosome preparation are pre-incubated for 10-15 minutes at 37°C with various concentrations of the test compound or a vehicle control.

-

Initiation of Uptake: Add a low concentration of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate neurotransmitter uptake.

-

Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake process by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radiolabel.

-

Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting. This represents the amount of neurotransmitter taken up by the synaptosomes.

-

Data Analysis: Plot the percentage of inhibition of uptake versus the log concentration of the test compound. Use non-linear regression to calculate the IC₅₀ value.

In Vivo Protocol: Microdialysis in Freely Moving Rodents

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of an awake, behaving animal.[20]

Objective: To measure the effect of systemic MDPV administration on extracellular dopamine and serotonin concentrations in the nucleus accumbens.

Methodology:

-

Guide Cannula Implantation: Surgically implant a guide cannula aimed at the target brain region (e.g., nucleus accumbens) in an anesthetized rodent. Allow for a recovery period of several days.

-

Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min). After a stabilization period, collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).[2]

-

Drug Administration: Administer the test compound (MDPV) or vehicle via a systemic route (e.g., intravenous, intraperitoneal, or subcutaneous).

-

Post-Drug Sample Collection: Continue to collect dialysate samples for several hours following drug administration.

-

Neurochemical Analysis: Analyze the concentration of dopamine and serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

-

Data Analysis: Express the neurotransmitter concentrations in each post-drug sample as a percentage of the average baseline concentration.

Caption: Experimental workflow for characterizing MDPV's neuropharmacology.

Conclusion and Future Directions

The psychoactive effects of MDPV are unequivocally driven by its function as a potent and selective norepinephrine-dopamine reuptake inhibitor.[11] Its high affinity for DAT, coupled with its inability to act as a substrate, leads to a profound and sustained increase in synaptic dopamine, which is the primary driver of its powerful reinforcing and stimulant properties.[5][11] The minimal interaction with SERT further refines its pharmacological profile, distinguishing it from many other synthetic cathinones.[2]

Understanding this neurochemical basis is paramount for the development of potential therapeutic interventions for MDPV abuse and for predicting the pharmacological properties of newly emerging synthetic cathinones. Future research should continue to explore the long-term neuroadaptations that occur following chronic MDPV exposure, including changes in dopamine receptor expression and sensitivity, and potential neurotoxic effects.[21][22] A deeper comprehension of the structural determinants of MDPV's interaction with DAT could also aid in the design of novel therapeutics for stimulant use disorders.[6][23]

References

- Curr Top Behav Neurosci. (2023).

- Baumann, M. H., Partilla, J. S., Lehner, K. R., et al. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Neuropharmacology, 79, 133-140.

- Wikipedia. (n.d.). Methylenedioxypyrovalerone.

- Kolanos, R., Partilla, J. S., Baumann, M. H., et al. (2015). Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats. ACS Chemical Neuroscience, 6(8), 1333-1339.

- Cameron, K. N., Kolanos, R., Solis, E., et al. (2013). Bath salts interactions with the human dopamine transporter. The Journal of Physiology, 591(Pt 5), 1149-1150.

- Watterson, L. R., Kuczenski, R., & Fantegrossi, W. E. (2014).

- Baumann, M. H., Partilla, J. S., Lehner, K. R., et al. (2018). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 32, 71-90.

- Saha, K., & Partilla, J. S. (2019). Atypical dopamine efflux caused by 3,4-methylenedioxypyrovalerone (MDPV) via the human dopamine transporter.

- Steele, T. (2019). Studies of monoamine transporter interactions with MDPV, a component of illicit “bath salts”.

- Horsley, R. R., Kučerová, J., & Páleníček, T. (2018). Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV)

- Johnson, M. N., Johnson, R. L., & Li, M. (2019). Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV)

- Baumann, M. H., & Volkow, N. D. (2016). Neuropharmacology of Synthetic Cathinones. Current Topics in Behavioral Neurosciences, 32, 1-23.

- Papaseit, E., Pérez-Mañá, C., de Sousa Fernandes Perna, E., et al. (2022). Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review. International Journal of Molecular Sciences, 23(19), 11849.

- Angoa-Pérez, M., & Kuhn, D. M. (2015). Neurotoxicology of Synthetic Cathinone Analogs. Current Topics in Behavioral Neurosciences, 32, 141-163.

- López-Arnau, R., Martínez-Clemente, J., Pubill, D., et al. (2018). Effects of MDPV on Dopamine Transporter Regulation in Male Rats. Comparison With Cocaine. Psychopharmacology, 235(11), 3165-3177.

- Baumann, M. H., Partilla, J. S., Lehner, K. R., et al. (2015). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV)

- Araújo, A. M., & Carvalho, F. (2021).

- Kolanos, R., Partilla, J. S., Baumann, M. H., et al. (2015). Stereoselective Actions of Methylenedioxypyrovalerone (MDPV)

- Benchchem. (n.d.).

- Marusich, J. A., Antonazzo, K. R., Wiley, J. L., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology, 87, 206-213.

- Simmler, L. D., Buser, T. A., Donzelli, M., et al. (2013). Monoamine transporter and receptor binding affinities.

- Gnegy, M. E., Williams, J. M., & Fantegrossi, W. E. (2020). 3,4-Methylenedioxypyrovalerone: Neuropharmacological Impact of a Designer Stimulant of Abuse on Monoamine Transporters. The Journal of Pharmacology and Experimental Therapeutics, 373(3), 393-402.

- Glennon, R. A., & Dukat, M. (2013). Mephedrone and Methylenedioxypyrovalerone (MDPV), Major Constituents of Bath Salts, Produce Opposite Effects at the Human Dopamine Transporter. Psychopharmacology, 227(4), 605-611.

- Baumann, M. H., Partilla, J. S., Lehner, K. R., et al. (2013). Powerful cocaine-like actions of 3,4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products. Neuropsychopharmacology, 38(4), 552-562.

- Viana, J., Guedes, J., Arantes, R., et al. (2021). Acute MDPV Binge Paradigm on Mice Emotional Behavior and Glial Signature. International Journal of Molecular Sciences, 22(6), 3020.

- Simmler, L. D., Rickli, A., Hoener, M. C., et al. (2014).

- Steele, T. D., & Eltit, J. M. (2020). Non-conserved residues dictate dopamine transporter selectivity for the potent synthetic cathinone and psychostimulant MDPV. Neuropharmacology, 167, 107986.

- Cameron, K. N., Kolanos, R., Solis, E., et al. (2013). Mephedrone and methylenedioxypyrovalerone (MDPV), major constituents of "bath salts," produce opposite effects at the human dopamine transporter. Psychopharmacology, 227(4), 605-611.

- Eltit, J. M., & Steele, T. D. (2020). Structural Features Contributing to Methylenedioxypyrovalerone (MDPV) Analog Inhibition of the Human Dopamine Transporter. VCU Scholars Compass.

- Glennon, R. A. (2016). Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). Current Topics in Behavioral Neurosciences, 32, 91-116.

- Gannon, B. M., Williamson, V. M., Rice, K. C., et al. (2019). Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally related synthetic cathinones. Neuropharmacology, 148, 11-19.

- Gannon, B. M., Williamson, V. M., Rice, K. C., et al. (2019). Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally-related synthetic cathinones. Neuropharmacology, 148, 11-19.

- Laguna Treatment Center. (2025).

- Schindler, C. W., Thorndike, E. B., & Tella, S. R. (2019). Cardiovascular effects of 3,4-methylenedioxypyrovalerone (MDPV) in male and female Sprague-Dawley rats. Psychopharmacology, 236(3), 1037-1046.

- Eshleman, A. J., Wolfrum, K. M., Reed, J. F., et al. (2017). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. The Journal of Pharmacology and Experimental Therapeutics, 360(1), 148-157.

- Capiotti, K. M., Wu, M., & Tanguay, R. L. (2022). Integrated Assessment of the Cardiotoxic and Neurobehavioral Effects of 3,4-Methylenedioxypyrovalerone (MDPV) in Zebrafish Embryos. Toxics, 10(7), 393.

- Wires, M. S., Weinshenker, D., & Rawls, S. M. (2018). Methylenedioxypyrovalerone (MDPV)

- Carlier, J., & Plessier, C. (2018). Clinical findings in patients with quantitative MDPV concentrations.

- Tella, S. R. (2016). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 11(11), 1065-1076.

- Horsley, R. R., Kučerová, J., & Páleníček, T. (2018). Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Behavioral pharmacology of designer cathinones: a review of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mephedrone and methylenedioxypyrovalerone (MDPV), major constituents of "bath salts," produce opposite effects at the human dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Powerful cocaine-like actions of 3,4-methylenedioxypyrovalerone (MDPV), a principal constituent of psychoactive 'bath salts' products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Non-conserved residues dictate dopamine transporter selectivity for the potent synthetic cathinone and psychostimulant MDPV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cardiovascular effects of 3,4-methylenedioxypyrovalerone (MDPV) in male and female Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brainasap.com [brainasap.com]

- 12. Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats | Scilit [scilit.com]

- 14. physoc.org [physoc.org]

- 15. Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Atypical dopamine efflux caused by 3,4-methylenedioxypyrovalerone (MDPV) via the human dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methylenedioxypyrovalerone (MDPV) impairs working memory and alters patterns of dopamine signaling in mesocorticolimbic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discriminative stimulus effects of 3,4-methylenedioxypyrovalerone (MDPV) and structurally-related synthetic cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Acute MDPV Binge Paradigm on Mice Emotional Behavior and Glial Signature - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Studies of monoamine transporter interactions with MDPV, a component of illicit “bath salts” [morressier.com]

In Vitro Binding Affinity of MDPV to Monoamine Transporters: A Technical Guide

Abstract

3,4-Methylenedioxypyrovalerone (MDPV) is a potent synthetic cathinone that functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), coupled with significantly lower affinity for the serotonin transporter (SERT), underpins its powerful psychostimulant effects.[2][3] This guide provides an in-depth examination of the in vitro binding characteristics of MDPV at these key monoamine transporters. We will detail a comprehensive radioligand binding assay protocol, present a consolidated summary of binding affinity data from multiple studies, and discuss the structural and mechanistic basis for MDPV's potent and selective interaction with catecholamine transporters. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of MDPV's molecular pharmacology.

Introduction: MDPV and the Monoamine Transporter System

Monoamine transporters (MATs), including DAT, NET, and SERT, are critical components of the solute carrier 6 (SLC6) family of proteins.[2][4] Located on the presynaptic neuronal membrane, their primary function is to terminate neurotransmission by reabsorbing released monoamines—dopamine, norepinephrine, and serotonin—from the synaptic cleft back into the presynaptic neuron.[2][5] This reuptake process is fundamental for maintaining neurotransmitter homeostasis.

Drugs that interact with these transporters are broadly classified into two categories: inhibitors (like cocaine) that block the transporter, and substrates (like amphetamine) that are transported into the neuron and can induce reverse transport (efflux) of the neurotransmitter.[2] MDPV is characterized as a potent, cocaine-like inhibitor, primarily at DAT and NET, and does not act as a substrate to induce transporter-mediated release.[6][7]

The profound psychostimulant and addictive properties of MDPV are largely attributed to its potent inhibition of DAT, leading to a significant increase in extracellular dopamine concentrations in the brain's reward pathways.[2][3] Understanding the precise binding affinity and selectivity of MDPV for each monoamine transporter is therefore crucial for elucidating its pharmacological profile and abuse liability.

Determining Binding Affinity: The Competitive Radioligand Binding Assay

A cornerstone technique for quantifying the interaction between a compound like MDPV and monoamine transporters is the competitive radioligand binding assay. This in vitro method allows for the determination of a compound's inhibitory constant (Kᵢ), a measure of its binding affinity.

Principle of the Assay

The assay operates on the principle of competition. A radiolabeled ligand (a "radioligand") with known high affinity for a specific transporter is incubated with a biological preparation containing that transporter (e.g., cell membranes from HEK293 cells expressing the human transporter or brain synaptosomes).[8][9] The unlabeled compound being tested (the "competitor," in this case, MDPV) is added at increasing concentrations. The competitor displaces the radioligand from the transporter's binding sites. By measuring the reduction in bound radioactivity at each competitor concentration, an IC₅₀ value (the concentration of the competitor that displaces 50% of the specific binding of the radioligand) can be determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity (Kₔ) of the radioligand used.[8]

Experimental Workflow: A Step-by-Step Protocol

The following protocol provides a generalized framework for conducting a competitive radioligand binding assay to determine the Kᵢ of MDPV for hDAT, hNET, and hSERT.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human DAT, NET, or SERT.[8]

-

Specific radioligands:

-

For hDAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

-

For hNET: [³H]Nisoxetine or [¹²⁵I]RTI-55

-

For hSERT: [³H]Citalopram or [¹²⁵I]RTI-55

-

-

Unlabeled ligands for determining non-specific binding:

-

MDPV hydrochloride stock solution.

-

Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).[9]

-

Scintillation cocktail.

-

Microplate scintillation counter.

Protocol Steps:

-

Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in the appropriate volume of ice-cold assay buffer to achieve the desired protein concentration.[9]

-

Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand + Assay Buffer + Membrane suspension.

-

Non-specific Binding (NSB): Radioligand + High concentration of unlabeled ligand + Membrane suspension.

-

Competition Binding: Radioligand + Varying concentrations of MDPV + Membrane suspension.

-

-

Incubation: Add the components to the wells in the specified order. Typically, the assay buffer, competitor (MDPV or unlabeled ligand for NSB), and radioligand are added first, followed by the membrane suspension to initiate the binding reaction.[9]

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[9]

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[9]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[9]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the MDPV concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value for MDPV.[8]

-

Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the transporter.[8]

-

Diagram of Experimental Workflow

Caption: MDPV blocks DAT, increasing synaptic dopamine levels.

Conclusion

In vitro binding assays conclusively establish 3,4-Methylenedioxypyrovalerone as a highly potent and selective inhibitor of the dopamine and norepinephrine transporters. Its affinity for DAT is among the highest reported for any known reuptake inhibitor. [1]This potent blockade of catecholamine reuptake, particularly of dopamine, with minimal interaction at the serotonin transporter, provides the fundamental molecular basis for its powerful stimulant effects and high abuse potential. The detailed protocols and consolidated data presented in this guide offer a comprehensive resource for researchers investigating the pharmacology of synthetic cathinones and the broader mechanisms of monoamine transporter function.

References

- Benchchem. Application Notes and Protocols: Radioligand Binding and Functional Assays for 3',4'- Methylenedioxy-α-pyrrolidinopropiophenone (MDPPP) at Monoamine Transporters.

-

Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 22, 119–142. Available from: [Link].

-

Wikipedia. Methylenedioxypyrovalerone. Available from: [Link].

-

German, C. L., et al. (2020). 3,4-Methylenedioxypyrovalerone: Neuropharmacological Impact of a Designer Stimulant of Abuse on Monoamine Transporters. The Journal of Pharmacology and Experimental Therapeutics, 373(3), 363–373. Available from: [Link].

-

Saha, K., et al. (2018). Methylenedioxypyrovalerone (MDPV) Rapidly Increases Dopamine Transporter and Vesicular Monoamine Transporter-2 Function. The FASEB Journal, 32(S1). Available from: [Link].

-

Saha, K., et al. (2018). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 82(1), e42. Available from: [Link].

-

Cameron, K. N., et al. (2013). “Deconstruction” of the Abused Synthetic Cathinone Methylenedioxypyrovalerone (MDPV) and an Examination of Effects at the Human Dopamine Transporter. ACS Chemical Neuroscience, 4(10), 1347–1353. Available from: [Link].

-

Anizan, S., et al. (2015). Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects. Drug Metabolism and Disposition, 43(10), 1537–1544. Available from: [Link].

-

Marusich, J. A., et al. (2014). Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV). Neuropharmacology, 87, 206–213. Available from: [Link].

-

Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology (Vol. 1677, pp. 239-258). Springer. Available from: [Link].

-

Luethi, D., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 629. Available from: [Link].

-

Jørgensen, M., et al. (2018). Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat. Frontiers in Pharmacology, 9, 399. Available from: [Link].

-

Sucic, S., & Sitte, H. H. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Request PDF. Available from: [Link].

-

Salah-Uddin, A. B. M., et al. (2022). Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen. Brain Sciences, 12(11), 1547. Available from: [Link].

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link].

-

Simmler, L. D., et al. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. Request PDF. Available from: [Link].

Sources

- 1. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]

- 2. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linear pharmacokinetics of 3,4-methylenedioxypyrovalerone (MDPV) and its metabolites in the rat: relationship to pharmacodynamic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-Methylenedioxypyrovalerone: Neuropharmacological Impact of a Designer Stimulant of Abuse on Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. giffordbioscience.com [giffordbioscience.com]

Cellular and Molecular Targets of 3,4-Methylenedioxypyrovalerone (MDPV) in the Brain

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction